molecular formula C19H21NO3S B2463740 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide CAS No. 938935-59-2

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2463740
CAS No.: 938935-59-2
M. Wt: 343.44
InChI Key: JOLDRXHGGKQNMG-UHFFFAOYSA-N
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Description

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide is a substituted acetamide featuring a benzofuran core linked via an ether oxygen to a methylsulfanylphenyl group. Its structure was confirmed via single-crystal X-ray diffraction, as reported in Acta Crystallographica Section E .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-19(2)11-13-7-6-9-15(18(13)23-19)22-12-17(21)20-14-8-4-5-10-16(14)24-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLDRXHGGKQNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylacetamide Group: This step involves the reaction of the benzofuran derivative with an acetamide derivative, often facilitated by coupling agents such as EDCI or DCC.

    Introduction of the Methylsulfanyl Group: This can be done via nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the benzofuran structure exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide show effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Bacteria MIC (µM) Reference
Staphylococcus aureus20–40
Escherichia coli40–70
Methicillin-resistant S. aureus (MRSA)44

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its structural features may allow it to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. This suggests potential therapeutic applications in treating conditions like arthritis or inflammatory bowel disease.

Antioxidant Activity

The presence of the benzofuran moiety is associated with antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, thereby playing a role in preventing various diseases, including cancer and neurodegenerative disorders.

Pesticidal Activity

Compounds derived from benzofuran structures have been explored for their potential as pesticides. The compound's ability to inhibit certain enzymes in pests can lead to effective pest control strategies without harming beneficial organisms. Its application as a biopesticide could align with sustainable agricultural practices.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized various benzofuran derivatives and evaluated their antibacterial activity against multi-drug resistant strains of bacteria. The compound demonstrated promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study highlighted the anti-inflammatory effects of similar compounds when tested on animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers when treated with the compound, supporting its potential therapeutic role .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. The methylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

N-(o-Tolyl) Analog

The closely related compound 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide (reported by Li et al. ) substitutes the methylsulfanyl group with an o-tolyl (2-methylphenyl) group. Key differences include:

  • Electronic Effects : The SCH₃ group is electron-donating via sulfur’s lone pairs, whereas the o-tolyl methyl exerts steric hindrance.
  • Crystallographic Data : The benzofuran core in both compounds adopts a planar conformation, but the o-tolyl derivative exhibits stronger π-π stacking interactions in the crystal lattice .

Trifluoromethylphenyl Analog

The compound N-({(2R)-7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)acetamide introduces a trifluoromethyl (CF₃) group, which is strongly electron-withdrawing. This substitution likely reduces electron density at the phenyl ring, affecting binding to targets like enzymes or receptors.

Table 1: Structural Comparison of Benzofuran-Based Acetamides

Compound Substituent Key Properties
Target Compound 2-(methylsulfanyl) High lipophilicity, electron-donating
Li et al. (o-tolyl) 2-methylphenyl Steric hindrance, moderate lipophilicity
Trifluoromethylphenyl Analog 2-(CF₃)phenyl Electron-withdrawing, chiral center

Pesticide Acetamide Analogs

Several chloro- and methoxy-substituted acetamides, such as alachlor and pretilachlor, are widely used as herbicides . Unlike the target compound, these feature chloro (Cl) and methoxy (OCH₃) groups, which enhance electrophilicity and soil persistence.

Table 2: Comparison with Agricultural Acetamides

Compound Substituents Use Key Difference
Target Benzofuran + SCH₃ Hypothesized pesticidal Enhanced biodegradability
Alachlor 2,6-Diethylphenyl + OCH₂CH₃ Herbicide Chloro group increases toxicity

Pharmaceutical Acetamide Derivatives

Compounds like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide feature complex stereochemistry and bulky substituents, targeting enzymatic or receptor sites (e.g., HIV protease). In contrast, the target’s benzofuran core may prioritize interactions with oxidative stress-related targets (e.g., cytochrome P450).

Sulfanyl-Containing Analogs

The purine-based 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide shares the sulfanyl-acetamide motif but replaces benzofuran with a purine ring. This structural divergence suggests divergent mechanisms: purine analogs may inhibit nucleotide metabolism, whereas benzofuran derivatives could modulate redox pathways.

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by a benzofuran moiety and a methylsulfanyl phenyl group, suggests various biological activities that merit investigation.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 250.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
    • A study demonstrated that derivatives of benzofuran compounds can inhibit cancer cell proliferation. Specifically, compounds similar to the target compound showed significant cytotoxic effects against various cancer cell lines, including HCT-15 (colon carcinoma) and Jurkat cells (T-cell leukemia) .
    • The mechanism of action appears to involve the induction of apoptosis and the disruption of cell cycle progression.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results indicate that it possesses moderate antibacterial effects comparable to standard antibiotics .
    • Structure-activity relationship (SAR) studies suggest that modifications in the benzofuran structure can enhance its antimicrobial efficacy.
  • Insecticidal Activity
    • The compound has shown promising results in entomological studies, exhibiting strong insecticidal activity with over 90% mortality in treated populations . This suggests potential applications in agricultural pest control.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer properties of a related compound within the same class. The research utilized an MTT assay to assess cell viability across multiple cancer cell lines. Notably:

  • Compound Tested : A derivative structurally similar to the target compound.
  • Findings : Demonstrated an IC₅₀ value lower than that of doxorubicin in HCT-15 cells, indicating superior potency .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various benzofuran derivatives was assessed through disk diffusion methods:

  • Microorganisms Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The target compound exhibited significant inhibition zones, suggesting its potential as an antibiotic agent .

Data Tables

Biological ActivityTest MethodResults
AnticancerMTT AssayIC₅₀ < Doxorubicin in HCT-15 cells
AntimicrobialDisk DiffusionSignificant inhibition against S. aureus
InsecticidalMortality Assay93.75% mortality in treated populations

Q & A

Q. How to develop validated analytical methods for impurity profiling?

  • Methodological Answer : Use forced degradation (ICH Q1A guidelines) to identify impurities. Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile). Validate per ICH Q2(R1) for LOD, LOQ, linearity (r² > 0.999), and precision (%RSD < 2.0) .

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